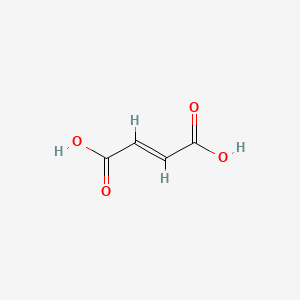
N,N'-dianilinocarbamimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Alisporivir involves several steps, starting from the basic building blocks of amino acids and peptides. The process typically includes the formation of cyclic depsipeptides through a series of condensation reactions. The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired cyclic structure. Industrial production methods for Alisporivir may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase peptide synthesis .
化学反応の分析
Alisporivir undergoes various chemical reactions, including:
Oxidation: Alisporivir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Alisporivir into reduced forms, which may have different biological activities.
Substitution: Alisporivir can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
Chemistry: Alisporivir is used as a model compound in studies involving cyclic depsipeptides and their chemical properties.
Biology: Alisporivir has been investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Alisporivir has been studied in clinical trials for the treatment of Hepatitis C and Chronic Hepatitis C. It has shown promise in inhibiting the replication of the Hepatitis C virus.
Industry: Alisporivir’s unique chemical structure makes it a valuable compound for the development of new drugs and therapeutic agents .
作用機序
Alisporivir exerts its effects by inhibiting the activity of specific molecular targets involved in the replication of the Hepatitis C virus. It acts as a membrane receptor for soluble GET3/TRC40, which recognizes and selectively binds the transmembrane domain of tail-anchored proteins in the cytosol. This interaction is crucial for the stability of GET1 and the inhibition of viral replication .
類似化合物との比較
Alisporivir is unique among cyclosporins due to its specific mechanism of action and its potential therapeutic applications. Similar compounds include other cyclosporins like Cyclosporin A and Cyclosporin B, which also have cyclic depsipeptide structures but differ in their specific biological activities and therapeutic uses. Alisporivir’s ability to inhibit the replication of the Hepatitis C virus sets it apart from other cyclosporins .
特性
IUPAC Name |
N,N'-dianilinocarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSNUHPJRKTRNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=NNC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NNC(=NNC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














